3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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Overview
Description
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a chemical compound that belongs to the class of benzoxazepine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: A related compound with similar structural features.
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Another derivative with potential biological activities.
Uniqueness
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-2-3-12-11(8-10)9-14(6-7-17-12)5-4-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
InChI Key |
IBVBRQKXASDHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)CCC(=O)O |
Origin of Product |
United States |
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